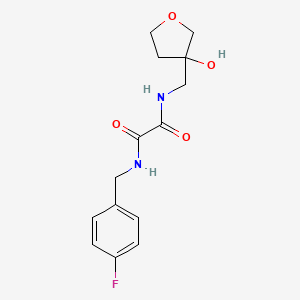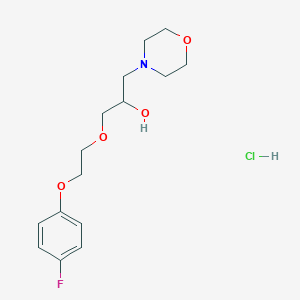![molecular formula C8H6N2O3S2 B2406779 {[5-(2-噻吩基)-1,3,4-噁二唑-2-基]硫}乙酸 CAS No. 485334-94-9](/img/structure/B2406779.png)
{[5-(2-噻吩基)-1,3,4-噁二唑-2-基]硫}乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
科学研究应用
{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
作用机制
Target of Action
Compounds with a similar thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various targets in the body, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, which share a similar structure, have been found to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid. For instance, the pH level can affect the dissociation of the compound, which can in turn influence its bioavailability and efficacy . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or compounds .
准备方法
The synthesis of {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid typically involves the reaction of a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is commonly used to prepare 1,3,4-oxadiazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
相似化合物的比较
Similar compounds to {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid include other thiophene and oxadiazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example:
Thiophene derivatives: These compounds are known for their antimicrobial and anticancer properties.
Oxadiazole derivatives: These compounds are used in the development of pharmaceuticals and agrochemicals. The uniqueness of {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid lies in its specific combination of the thiophene and oxadiazole rings, which may confer unique biological activities and applications.
属性
IUPAC Name |
2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S2/c11-6(12)4-15-8-10-9-7(13-8)5-2-1-3-14-5/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAZVWRCOLWHLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
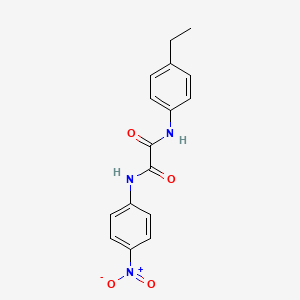
![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)
![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)
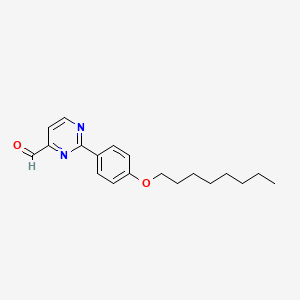
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![4,6-dimethyl-N'-(4-methylbenzenesulfonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2406709.png)
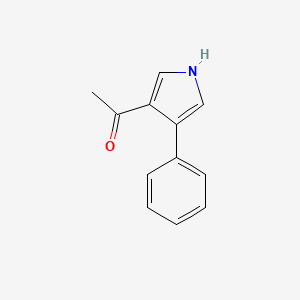
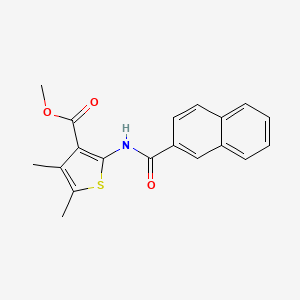
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)
